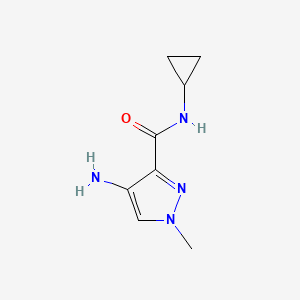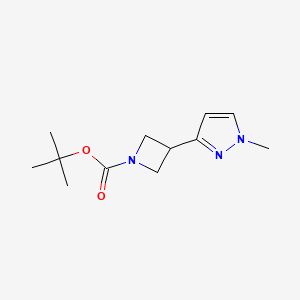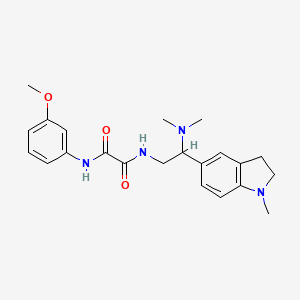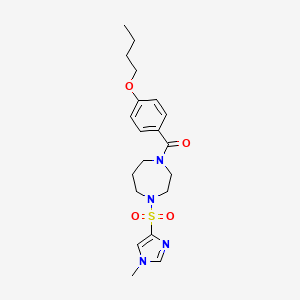
(4-butoxyphenyl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that introduce specific functional groups into the molecule, enabling further chemical transformations. In the context of similar compounds, synthesis typically involves the coupling of different precursor molecules in the presence of catalysts or activating agents. For example, the synthesis of N-phenylpyrazolyl aryl methanones derivatives, which share some structural similarities with the compound , involves multi-step reactions starting from basic heterocyclic compounds, characterized by the introduction of sulfonyl groups and subsequent modifications to achieve the desired molecular structure (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of organic compounds is determined using spectroscopic techniques, such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state analysis. These methods provide insights into the arrangement of atoms within the molecule, the configuration of its functional groups, and the presence of any stereocenters. For compounds with an arylsulfonyl moiety, crystal structure analysis reveals the spatial arrangement and the intermolecular interactions that may influence the compound's reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Compounds containing imidazolyl and sulfonyl groups, similar to the one , can undergo various chemical reactions, including nucleophilic substitutions and Michael-type additions. These reactions allow for the modification of the compound and the introduction of additional functional groups, expanding its chemical diversity and potential applications. The presence of a sulfonyl group, for instance, can enhance the compound's reactivity towards nucleophiles, enabling selective transformations (Pouzet et al., 1998).
科学的研究の応用
Chemical Synthesis and Reactivity
A novel approach in chemical synthesis involves the copper(i)-catalyzed cascade reaction of (2-ethynylphenyl)-methanols with sulfonyl azides, leading to the production of cyclical α-diazo imidates. These imidates can further react with primary amines to furnish triazoles under catalyst-free conditions, showcasing the versatility of sulfonyl and diazepan moieties in synthesizing cyclic compounds with potential applications in material science and as intermediates in pharmaceutical synthesis (Ren, Lu, & Wang, 2017).
Biological Activity
Compounds with imidazole, sulfonyl, and diazepan functionalities have been explored for their biological activities, including antioxidant, antitumor, and antiviral properties. For example, derivatives of diphenylmethane including bromophenols have demonstrated effective antioxidant power in various in vitro assays, indicating their potential for applications in disease prevention and therapy (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010). Similarly, novel N-phenylpyrazolyl aryl methanones derivatives, containing sulfonyl groups, exhibited favorable herbicidal and insecticidal activities, suggesting their utility in agricultural sciences (Wang, Wu, Liu, Li, Song, & Li, 2015).
Material Science Applications
In the realm of material science, an imidazole-based zwitterionic salt demonstrated efficiency as an organocatalyst for regioselective aziridine ring-opening, highlighting the importance of these functional groups in synthetic chemistry and potential applications in developing new materials and catalysts (Ghosal, Santra, Das, Hajra, Zyryanov, & Majee, 2016).
特性
IUPAC Name |
(4-butoxyphenyl)-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-3-4-14-28-18-8-6-17(7-9-18)20(25)23-10-5-11-24(13-12-23)29(26,27)19-15-22(2)16-21-19/h6-9,15-16H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKLEGUWBHLFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2481756.png)
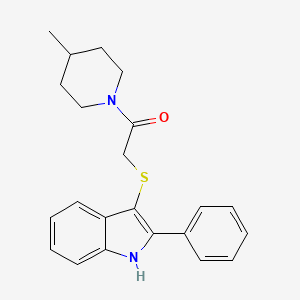
![Ethyl 4-[3-(trifluoromethyl)benzoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2481758.png)

![N-allyl-2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2481764.png)
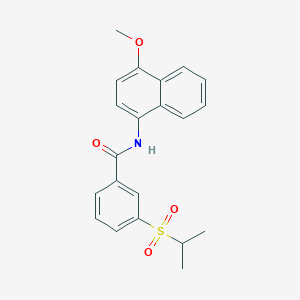
![3-Ethyl-8-((2-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2481769.png)
![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)
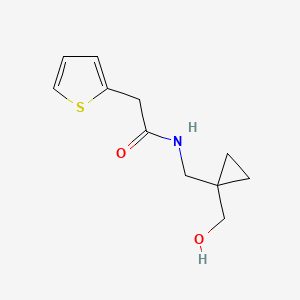
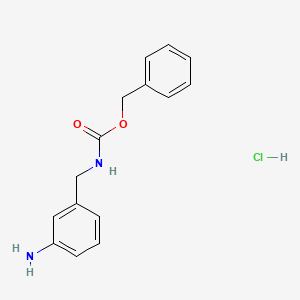
![1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one](/img/structure/B2481775.png)
